Cas no 1630807-26-9 (Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate)
1630807-26-9 structure
Product Name:Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
CAS-nummer:1630807-26-9
MF:C12H17BO5
MW:252.071384191513
CID:6627262
PubChem ID:72213890
Update Time:2024-01-13
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Furancarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
- 1630807-26-9
- AB74542
- 2-(METHOXYCARBONYL)FURAN-4-BORONIC ACID PINACOL ESTER
- CS-0356716
- VKLPVFKOLDUFLM-UHFFFAOYSA-N
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furoate
-
- Inchi: 1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-7-8)10(14)15-5/h6-7H,1-5H3
- InChI-sleutel: VKLPVFKOLDUFLM-UHFFFAOYSA-N
- LACHT: O1C=C(B2OC(C)(C)C(C)(C)O2)C=C1C(OC)=O
Berekende eigenschappen
- Exacte massa: 252.1169038g/mol
- Monoisotopische massa: 252.1169038g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 325
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 57.9Ų
Experimentele eigenschappen
- Dichtheid: 1.13±0.1 g/cm3(Predicted)
- Kookpunt: 349.7±27.0 °C(Predicted)
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate Gerelateerde literatuur
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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